molecular formula C9H9N3O B1294024 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 103755-57-3

5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B1294024
M. Wt: 175.19 g/mol
InChI Key: GTLROTJOCPBZQQ-UHFFFAOYSA-N
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Description

The compound 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is a derivative of the 3H-pyrazol-3-one family, which is known for its diverse biological activities and potential pharmaceutical applications. The molecular and crystal structures of similar compounds have been extensively studied to understand their tautomeric forms and intermolecular interactions, which are crucial for their biological functions .

Synthesis Analysis

The synthesis of pyrazolone derivatives often involves multi-step reactions, including techniques such as the Gewald synthesis and Vilsmeier-Haack reaction. These methods allow for the introduction of various substituents into the pyrazole ring, which can significantly alter the compound's properties and enhance its biological activity. Novel Schiff bases have been synthesized using related compounds, demonstrating the versatility of pyrazolone derivatives in forming new chemical entities with potential antimicrobial activity .

Molecular Structure Analysis

X-ray diffraction methods have been employed to determine the crystal and molecular structures of pyrazolone derivatives. These studies reveal the tautomeric forms of the compounds in the solid state and the presence of intramolecular and intermolecular hydrogen bonding, which can influence the stability and reactivity of the molecules. For instance, the 5-amino group in some derivatives is intramolecularly hydrogen-bonded, affecting the overall molecular conformation .

Chemical Reactions Analysis

Pyrazolone derivatives can participate in various chemical reactions due to their reactive functional groups. The presence of amino, carbonyl, and other substituents allows for the formation of hydrogen bonds and other non-covalent interactions, which can be crucial in the formation of complexes with biological targets. Schiff base formation is one example of a chemical reaction involving these compounds, which can lead to new molecules with enhanced biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolone derivatives are influenced by their molecular structure. Spectroscopic methods such as FT-IR, NMR, and UV-vis have been used to study these properties. Theoretical calculations, including density functional theory (DFT), provide insights into the vibrational frequencies, electronic properties, and reactivity of these compounds. Hyperpolarizability and related properties indicate the potential of these compounds in nonlinear optical applications .

Scientific Research Applications

1. Interaction of Aromatic Amino Acids with Metal Complexes of Tetrakis- (4-Sulfonatophenyl)Porphyrin

  • Summary of Application : This study investigated the interaction of a series of metal derivatives of 5, 10, 15, 20-tetrakis(4-sulfonato-phenyl)porphyrin with aromatic amino acids .
  • Methods of Application : The interactions were investigated through UV/Vis spectroscopy .
  • Results : The spectroscopic changes induced by adding the amino acids were exploited to evaluate the extent of interaction between the molecular components in the supramolecular adducts .

2. Synthesis and Characterization of Novel Homopolyimides

  • Summary of Application : A novel 4- (4- (1-morpholinyl)phenyl)-2,6-bis (4-aminophenyl)pyridine (MPAP) diamine monomer was designed and synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures .
  • Methods of Application : The monomer was synthesized by one-step homopolymerization of MPAP and different dianhydrides .
  • Results : The obtained polyimides were easily soluble in common organic solvents, had high thermal performance and excellent thermal stability .

3. Electrochemiluminescence for Biosensing Applications

  • Summary of Application : Perylene composite microcrystals doped with non-planar molecular tetrakis(4-aminophenyl)ethene were synthesized for biosensing applications .
  • Methods of Application : The microcrystals were synthesized in the aqueous phase by a surfactant-assisted self-assembly method .
  • Results : The microcrystals exhibited a significantly enhanced electrochemiluminescence (ECL) signal compared to that of perylene microcrystals in the presence of S2O82− as a co-reactant .

4. Gas Separation by Molecular Design and Simulation

  • Summary of Application : A novel diamine monomer was designed and synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures .
  • Methods of Application : The monomer was synthesized by one-step homopolymerization of the diamine monomer and different dianhydrides .
  • Results : The obtained polyimides were easily soluble in common organic solvents, had high thermal performance and excellent thermal stability .

5. Electrochemiluminescence for Biosensing Applications

  • Summary of Application : Perylene composite microcrystals doped with non-planar molecular tetrakis(4-aminophenyl)ethene were synthesized for biosensing applications .
  • Methods of Application : The microcrystals were synthesized in the aqueous phase by a surfactant-assisted self-assembly method .
  • Results : The microcrystals exhibited a significantly enhanced electrochemiluminescence (ECL) signal compared to that of perylene microcrystals in the presence of S2O82− as a co-reactant .

6. Gas Separation by Molecular Design and Simulation

  • Summary of Application : A novel diamine monomer was designed and synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures .
  • Methods of Application : The monomer was synthesized by one-step homopolymerization of the diamine monomer and different dianhydrides .
  • Results : The obtained polyimides were easily soluble in common organic solvents, had high thermal performance and excellent thermal stability .

Safety And Hazards

The safety and hazards of similar compounds have been reported. For example, 4-Aminophenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is suspected of causing genetic defects and is harmful if swallowed or inhaled .

Future Directions

The future directions in the research of similar compounds involve the development of new synthetic strategies toward covalent organic frameworks and the exploration of aggregation-induced electrochemiluminescence .

properties

IUPAC Name

3-(4-aminophenyl)-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-4H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLROTJOCPBZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC1=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649364
Record name 5-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

CAS RN

103755-57-3
Record name 5-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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